molecular formula C16H23NO2 B8199278 Tert-butyl methyl(4-vinylbenzyl)methylcarbamate

Tert-butyl methyl(4-vinylbenzyl)methylcarbamate

Cat. No.: B8199278
M. Wt: 261.36 g/mol
InChI Key: LJGQXYUODDPXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl methyl(4-vinylbenzyl)methylcarbamate: is a chemical compound with the molecular formula C16H23NO2 It is characterized by the presence of a tert-butyl group, a methyl group, a vinylbenzyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl(4-vinylbenzyl)methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-vinylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. Its vinyl group allows for polymerization reactions, making it valuable in the production of advanced materials .

Biology and Medicine: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex biomolecules .

Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives. Its unique structural features contribute to the development of materials with enhanced properties .

Mechanism of Action

The mechanism of action of tert-butyl methyl(4-vinylbenzyl)methylcarbamate involves its interaction with specific molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions during the synthesis process. The tert-butyl group provides steric hindrance, while the carbamate group offers stability under various reaction conditions .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Benzyl carbamate

Comparison: Tert-butyl methyl(4-vinylbenzyl)methylcarbamate is unique due to the presence of the vinylbenzyl group, which allows for polymerization reactions. This feature distinguishes it from other carbamates like tert-butyl carbamate and methyl carbamate, which lack the vinyl functionality. Additionally, the combination of tert-butyl and methylcarbamate groups provides enhanced stability and reactivity compared to simpler carbamates .

Properties

IUPAC Name

tert-butyl N-[2-(4-ethenylphenyl)ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-13-7-9-14(10-8-13)11-12-17(5)15(18)19-16(2,3)4/h6-10H,1,11-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQXYUODDPXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.